

# Application Note: Tracing the Crossroads of Inflammation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dihomo-gamma-linolenic acid*

Cat. No.: B1670758

[Get Quote](#)

## A Guide to Metabolic Flux Analysis Using <sup>13</sup>C-Labeled Dihomo-γ-Linolenic Acid (13C-DGLA)

### Introduction: Beyond Static Snapshots to Dynamic Pathways

In the landscape of lipidomics, Dihomo-γ-linolenic acid (DGLA, 20:3n-6) occupies a critical metabolic junction. It stands as the direct precursor to both potent anti-inflammatory mediators and, via conversion to arachidonic acid (AA), the substrates for a cascade of pro-inflammatory eicosanoids.<sup>[1][2]</sup> This balance between DGLA and AA, and the subsequent metabolic channeling of DGLA, is a pivotal factor in the inflammatory processes underlying numerous chronic diseases.<sup>[3]</sup>

Traditional lipidomics provides a static measurement of lipid concentrations at a single point in time. While incredibly valuable, this "snapshot" approach cannot capture the dynamic nature of lipid metabolism—the rates of synthesis, conversion, and degradation that define the metabolic state of a cell.<sup>[4]</sup> To truly understand the regulation of these pathways, especially in response to therapeutic intervention or disease progression, one must measure their activity, or metabolic flux.

Stable isotope tracing, coupled with mass spectrometry, is the gold-standard methodology for quantifying metabolic fluxes in living systems.<sup>[5][6]</sup> By introducing a precursor labeled with a heavy, non-radioactive isotope like Carbon-13 (<sup>13</sup>C), we can trace its journey through metabolic

networks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for using uniformly  $^{13}\text{C}$ -labeled DGLA ([U- $^{13}\text{C}$ ]-DGLA) to perform metabolic flux analysis (MFA). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

## Scientific Foundation: The Metabolic Fate of DGLA

DGLA is a polyunsaturated fatty acid (PUFA) derived from the essential fatty acid linoleic acid (LA) through a series of enzymatic steps. Its central position is key to its biological significance.

- Elongation to DGLA: Dietary LA is converted to  $\gamma$ -linolenic acid (GLA) by the enzyme  $\Delta 6$ -desaturase (FADS2). GLA is then rapidly elongated to DGLA.[1][7]
- The Anti-Inflammatory Axis: Once formed, DGLA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce signaling molecules with predominantly anti-inflammatory properties.
  - COX Pathway: Generates 1-series prostaglandins, such as Prostaglandin E1 (PGE<sub>1</sub>), known to suppress inflammation and inhibit platelet aggregation.[1][8][9]
  - 15-LOX Pathway: Produces 15-hydroxyeicosatrienoic acid (15-HETrE), which can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.[8][9]
- The Pro-Inflammatory Diversion: Alternatively, DGLA can be desaturated by the enzyme  $\Delta 5$ -desaturase (FADS1) to form arachidonic acid (AA, 20:4n-6).[1] This step is often rate-limiting, but when it occurs, it supplies the substrate for potent pro-inflammatory mediators, including 2-series prostaglandins and 4-series leukotrienes.[9][10]

Understanding the flux—the rate of conversion—through each of these branches is critical for developing strategies to modulate inflammation.



[Click to download full resolution via product page](#)

Caption: Metabolic pathways of Dihomo-γ-Linolenic Acid (DGLA).

## Principle of <sup>13</sup>C-DGLA Metabolic Flux Analysis

The core principle of <sup>13</sup>C-MFA is to introduce a stable, heavy version of DGLA into a biological system and trace its conversion into downstream products using mass spectrometry.[4][11]

- Introduction of Tracer: Uniformly labeled <sup>13</sup>C-DGLA ([U-<sup>13</sup>C]-DGLA), where all 20 carbon atoms are <sup>13</sup>C instead of the naturally abundant <sup>12</sup>C, is administered to cells or an in vivo model.

- Metabolic Conversion: Cellular enzymes metabolize the  $^{13}\text{C}$ -DGLA alongside the endogenous, unlabeled DGLA. This results in the formation of  $^{13}\text{C}$ -labeled products (e.g.,  $^{13}\text{C}$ -AA,  $^{13}\text{C}$ -PGE<sub>1</sub>).
- Mass Spectrometric Detection: A mass spectrometer can easily distinguish between the unlabeled (light) and  $^{13}\text{C}$ -labeled (heavy) versions of each molecule due to their mass difference. For example, DGLA ( $\text{C}_{20}\text{H}_{32}\text{O}_2$ ) has a monoisotopic mass of 304.24023 Da, while [U- $^{13}\text{C}$ ]-DGLA has a mass of 324.20678 Da (a +20 Da shift).
- Quantification of Flux: By measuring the ratio of labeled to unlabeled molecules in both the precursor (DGLA) and product (e.g., AA, PGE<sub>1</sub>) pools over time, we can calculate the rate of new product synthesis, which is the metabolic flux.[6]



[Click to download full resolution via product page](#)

Caption: General workflow for  $^{13}\text{C}$ -DGLA metabolic flux analysis.

## Experimental Design and Key Considerations

A robust experimental design is paramount for obtaining meaningful and reproducible flux data.

- Tracer Selection: Uniformly labeled [U- $^{13}\text{C}$ ]-DGLA is preferred. It ensures that the entire carbon backbone is traced, simplifying the analysis of downstream products. While deuterium ( $^2\text{H}$ ) labels are also used in lipidomics,  $^{13}\text{C}$  tracers are often favored to avoid potential kinetic isotope effects and the loss of label during desaturation reactions.[12]
- Biological System: This protocol focuses on an *in vitro* cell culture model, which offers high controllability. The choice of cell line is critical and should be dictated by the research question (e.g., RAW 264.7 macrophages for inflammation, PANC-1 for cancer metabolism).

- Tracer Delivery and Concentration: DGLA is insoluble in aqueous media. It must be complexed with fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery to cells. The concentration of <sup>13</sup>C-DGLA should be kept at a "tracer" level (typically low  $\mu$ M range) to probe the existing metabolic state without significantly altering the endogenous pool sizes. [13] This must be optimized for each cell line.
- Time Course Experiment: Metabolic fluxes are dynamic. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is essential to capture the kinetics of label incorporation into different product pools and to identify an optimal labeling window where precursor enrichment is high and the system is approaching, but has not yet reached, isotopic steady state.
- Essential Controls:
  - Vehicle Control: Cells treated with fatty acid-free BSA alone to account for any effects of the vehicle.
  - Unlabeled Control: Cells treated with an identical concentration of unlabeled (<sup>12</sup>C) DGLA-BSA complex to confirm that the observed metabolic changes are not simply due to an increased DGLA supply.
  - Time Zero (T=0): A sample harvested immediately after adding the tracer, representing the baseline before significant metabolic conversion occurs.

## Detailed Experimental Protocol: <sup>13</sup>C-DGLA Tracing in Cultured Cells

This protocol provides a step-by-step methodology for a typical in vitro tracing experiment.

### Part A: Preparation of <sup>13</sup>C-DGLA-BSA Complex (5 mM Stock)

Causality: This procedure creates a stable, soluble complex that mimics the physiological transport of fatty acids by albumin, ensuring efficient cellular uptake.

- Preparation: In a sterile glass vial, add 1.62 mg of [U-<sup>13</sup>C]-DGLA (MW  $\approx$  324 g/mol ).

- Solubilization: Add 200  $\mu$ L of 100% ethanol and vortex until the DGLA is completely dissolved.
- BSA Solution: In a separate sterile tube, prepare a 10% (w/v) fatty acid-free BSA solution in sterile deionized water (e.g., 100 mg BSA in 1 mL water) and warm to 37°C.
- Complexation: While gently vortexing the BSA solution, add the  $^{13}\text{C}$ -DGLA/ethanol solution dropwise.
- Incubation: Incubate the mixture at 37°C for 30-60 minutes to ensure complete complexation.
- Final Volume: Bring the final volume to 1 mL with sterile cell culture medium (serum-free) to achieve a final stock concentration of 5 mM  $^{13}\text{C}$ -DGLA in 1% BSA.
- Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

## Part B: Cell Culture and Labeling

- Cell Seeding: Plate the chosen cell line (e.g., RAW 264.7 macrophages) in 6-well plates at a density that will result in ~80-90% confluence at the time of harvest. Culture in standard growth medium.
- Medium Change: Once cells reach the desired confluence, aspirate the growth medium. Wash the cells once with sterile phosphate-buffered saline (PBS).
- Labeling: Add pre-warmed labeling medium (e.g., serum-free DMEM) containing the desired final concentration of the  $^{13}\text{C}$ -DGLA-BSA complex (e.g., 50  $\mu$ M). Prepare parallel wells for each time point and control condition.
- Incubation: Place the plates back in the incubator (37°C, 5% CO<sub>2</sub>). Harvest cells at each designated time point (e.g., 0, 2, 6, 12, 24 h).

## Part C: Sample Harvesting and Metabolic Quenching

Causality: Rapidly halting all enzymatic activity is critical to preserve the metabolic state of the cells at the exact moment of harvesting.<sup>[4]</sup>

- Aspirate Medium: At the harvest time point, remove the plate from the incubator and immediately aspirate the labeling medium.
- Wash: Quickly wash the cell monolayer twice with 2 mL of ice-cold PBS to remove any residual extracellular tracer.
- Quench: Immediately add 1 mL of ice-cold 80% methanol (-80°C) to the well.
- Scrape and Collect: Place the plate on dry ice. Use a cell scraper to detach the cells into the cold methanol. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
- Storage: Store samples at -80°C until lipid extraction.

## Part D: Lipid Extraction (Modified Bligh-Dyer Method)

Causality: This liquid-liquid extraction method efficiently partitions polar and non-polar molecules, isolating the lipids in the organic phase for subsequent analysis.[\[14\]](#)[\[15\]](#) Using high-purity solvents and glass tubes is essential to prevent contamination.[\[16\]](#)[\[17\]](#)

- Spike Internal Standards: Thaw the cell lysate samples on ice. Add a cocktail of deuterated internal standards (e.g., d8-AA, d4-PGE<sub>2</sub>) to each sample to normalize for extraction efficiency and instrument response.
- Homogenization: Vortex samples vigorously for 1 minute.
- Phase Creation: Add 500 µL of ice-cold chloroform to each tube. Vortex for 1 minute.
- Phase Separation: Centrifuge at 3,500 x g for 10 minutes at 4°C.[\[16\]](#) This will separate the mixture into an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
- Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
- Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

- **Reconstitution & Storage:** Reconstitute the dried lipid extract in a small, precise volume (e.g., 100  $\mu$ L) of a suitable solvent for LC-MS analysis (e.g., 90:10 Methanol:Water). Store at -80°C until analysis.

## Analytical Methodology: LC-MS/MS

High-resolution mass spectrometry is required to accurately resolve and quantify the different isotopologues (molecules differing only in their isotopic composition).[18][19]

- **Instrumentation:** A UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal.
- **Chromatography:** A C18 reversed-phase column is typically used to separate DGLA, AA, and their eicosanoid metabolites based on polarity.
- **Mass Spectrometry:**
  - **Ionization Mode:** Electrospray ionization (ESI) in negative mode is highly effective for analyzing fatty acids and their derivatives.
  - **Acquisition Method:** A targeted approach, such as Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM), provides the highest sensitivity and specificity. This involves monitoring specific precursor-to-fragment ion transitions for each analyte.

**Table 1: Example LC-MS/MS Parameters for Key Analytes**

| Analyte          | Precursor Ion ( $^{12}\text{C}$ )<br>[M-H] $^-$ | Precursor Ion<br>( $^{13}\text{C}_{20}$ ) [M-H] $^-$ | Fragment Ion(s) for Quantification |
|------------------|-------------------------------------------------|------------------------------------------------------|------------------------------------|
| DGLA             | 303.2329                                        | 323.1995                                             | 259.24, 59.01                      |
| AA               | 301.2172                                        | 321.1838                                             | 257.22, 59.01                      |
| PGE <sub>1</sub> | 351.2177                                        | 371.1843                                             | 307.22, 271.21                     |
| 15-HETrE         | 319.2228                                        | 339.1894                                             | 179.11, 135.11                     |

## Data Analysis and Interpretation

The goal of data analysis is to convert raw MS intensity data into meaningful metabolic fluxes. [19]

- Isotopologue Extraction: For each analyte, extract the peak areas for all relevant isotopologues, from M+0 (the monoisotopic, unlabeled species) to M+20 (the fully labeled species).
- Correction for Natural Abundance: The raw data must be corrected for the natural 1.1% abundance of  $^{13}\text{C}$  in nature, which contributes to the M+1, M+2, etc. peaks even in unlabeled samples. Specialized software is used for this correction.[20]
- Calculate Isotopic Enrichment (IE): This represents the fraction of the pool that is labeled.
  - $\text{IE} = (\text{Sum of Corrected Labeled Ion Intensities}) / (\text{Sum of All Corrected Isotopologue Intensities})$
- Calculate Fractional Contribution (FC): This determines the fraction of a product pool that was synthesized from the labeled precursor during the experiment.
  - $\text{FC} = \text{IE}_{\text{product}} / \text{IE}_{\text{precursor}}$
- Flux Modeling: For a comprehensive analysis, the time-course labeling data is fitted to a metabolic network model using specialized software (e.g., INCA, Metran, VistaFlux).[21][22] [23] This allows for the calculation of absolute flux rates (e.g., in nmol/hr/mg protein).

## Conclusion: Illuminating a Dynamic Metabolic Hub

Metabolic flux analysis using  $^{13}\text{C}$ -DGLA is a powerful technique that moves beyond static lipid profiles to provide a dynamic, quantitative view of the metabolic fate of this critical fatty acid.[4] By precisely measuring the rates of conversion to anti-inflammatory mediators versus the pro-inflammatory precursor arachidonic acid, researchers can gain profound insights into the regulation of inflammation. This methodology is invaluable for elucidating disease mechanisms, identifying novel drug targets, and evaluating the mode of action of therapeutics designed to modulate lipid signaling pathways.

## References

- Kuhnt, K., et al. (2019). Dihomo- $\gamma$ -Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. *Nutrients*. Available at: [\[Link\]](#)
- Wang, X., et al. (2012). Multiple roles of dihomo- $\gamma$ -linolenic acid against proliferation diseases. *Prostaglandins, Leukotrienes and Essential Fatty Acids*. Available at: [\[Link\]](#)
- Fielding, B. A., & Frayn, K. N. (2015). Tracing lipid metabolism: the value of stable isotopes. *Journal of Endocrinology*. Available at: [\[Link\]](#)
- Kim, J. K., & Schaffer, J. E. (2011). Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology. *Diabetes & Metabolism Journal*. Available at: [\[Link\]](#)
- Hellerstein, M. K. (2004). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. *Journal of Parenteral and Enteral Nutrition*. Available at: [\[Link\]](#)
- Varamini, P., et al. (2023). Dihomo- $\gamma$ -Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. *MDPI*. Available at: [\[Link\]](#)
- Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in *Camelina Sativa* and *Thlaspi Arvense* (pennycress) Embryos. *Metabolites*. Available at: [\[Link\]](#)
- Varamini, P., et al. (2023). Dihomo- $\gamma$ -Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. *PubMed*. Available at: [\[Link\]](#)
- Young, R. E., & Shachar-Hill, Y. (2021). 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in *Chlamydomonas*. *The Plant Cell*. Available at: [\[Link\]](#)
- Chilton, F. H., et al. (2017). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. *Current Pharmaceutical Design*. Available at: [\[Link\]](#)
- Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in *Camelina sativa* and *Thlaspi arvense* (Pennycress) Embryos. *PMC*.

Available at: [\[Link\]](#)

- Sun, M. Y., et al. (2004). Mass spectrometric characterization of 13C-labeled lipid tracers and their degradation products in microcosm sediments. *Organic Geochemistry*. Available at: [\[Link\]](#)
- Mesaros, C., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. *Journal of Visualized Experiments*. Available at: [\[Link\]](#)
- Mesaros, C., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. *JoVE*. Available at: [\[Link\]](#)
- Wang, X., & Lin, H. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. *PubMed Central*. Available at: [\[Link\]](#)
- Castro-Perez, J., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. *Metabolites*. Available at: [\[Link\]](#)
- Taylor & Francis Online. (n.d.). Dihomo-γ-linolenic acid – Knowledge and References. *Taylor & Francis*. Available at: [\[Link\]](#)
- Igarashi, M., et al. (2007). Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats. *Journal of Lipid Research*. Available at: [\[Link\]](#)
- Li, S., et al. (2017). Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells. *Analytical and Bioanalytical Chemistry*. Available at: [\[Link\]](#)
- Wiechert, W. (2007). 13C-based metabolic flux analysis. *Methods in Molecular Biology*. Available at: [\[Link\]](#)
- Agilent Technologies. (n.d.). Flux analysis mass spec software, VistaFlux Software. *Agilent*. Available at: [\[Link\]](#)
- bio.tools. (n.d.). Fluxomics tools. *bio.tools*. Available at: [\[Link\]](#)

- Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. Waters. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Illustration of the metabolic pathway of n-6 fatty acids. ResearchGate. Available at: [\[Link\]](#)
- Le, T. T., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. Available at: [\[Link\]](#)
- Steele, V. E., et al. (1999). Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention. Journal of the National Cancer Institute Monographs. Available at: [\[Link\]](#)
- Kuda, O., et al. (2016). <sup>13</sup>C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. ResearchGate. Available at: [\[Link\]](#)
- Hussein, N., et al. (2005). Long-chain conversion of [<sup>13</sup>C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men. Journal of Lipid Research. Available at: [\[Link\]](#)
- Brossard, N., et al. (1997). [3-<sup>13</sup>C]  $\gamma$ -Linolenic acid: A new probe for <sup>13</sup>C nuclear magnetic resonance studies of arachidonic acid synthesis in the suckling rat. Journal of Lipid Research. Available at: [\[Link\]](#)
- Crown, S. B., et al. (2016). High-resolution <sup>13</sup>C metabolic flux analysis. Nature Protocols. Available at: [\[Link\]](#)
- Fiehn Lab. (n.d.). Flux-analysis. Fiehn Lab, UC Davis. Available at: [\[Link\]](#)
- Long, C. P., & Antoniewicz, M. R. (2019). <sup>13</sup>C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Overview of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. ResearchGate. Available at: [\[Link\]](#)
- YouTube. (2019). 82 <sup>13</sup>C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. Available at: [\[Link\]](#)

- Vermunt, S. H., et al. (2000). Effects of dietary alpha-linolenic acid on the conversion and oxidation of 13C-alpha-linolenic acid. *Lipids*. Available at: [[Link](#)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Dihomo- $\gamma$ -Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 2. [mdpi.com](#) [[mdpi.com](#)]
- 3. Dihomo-  $\gamma$ -Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 4. [benchchem.com](#) [[benchchem.com](#)]
- 5. [joe.bioscientifica.com](#) [[joe.bioscientifica.com](#)]
- 6. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 7. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 8. [researchgate.net](#) [[researchgate.net](#)]
- 9. Multiple roles of dihomo- $\gamma$ -linolenic acid against proliferation diseases - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 10. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 11. Overview of <sup>13</sup>C Metabolic Flux Analysis - Creative Proteomics [[creative-proteomics.com](#)]
- 12. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 13. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 14. [benchchem.com](#) [[benchchem.com](#)]

- 15. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 17. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analyzing Mass Spectrometry Imaging Data of <sup>13</sup>C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bio.tools - Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- To cite this document: BenchChem. [Application Note: Tracing the Crossroads of Inflammation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670758#using-13c-dgla-for-metabolic-flux-analysis]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)